molecular formula C20H13N3O3S B2950328 N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1208662-96-7

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No. B2950328
CAS RN: 1208662-96-7
M. Wt: 375.4
InChI Key: ISTBZEXIARZRDW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The compound contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

Thiazole, which is a part of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Advantages and Limitations for Lab Experiments

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has several advantages for lab experiments. It is a synthetic compound with a well-defined chemical structure, making it easy to purify and characterize. This compound is also stable under a range of experimental conditions, making it suitable for use in various assays. However, this compound has some limitations, including its solubility and potential toxicity at high concentrations. Researchers must carefully consider these limitations when designing experiments involving this compound.

Future Directions

There are several future directions for research involving N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide. One potential direction is the development of this compound-based therapeutics for cancer and inflammatory diseases. Another direction is the investigation of this compound's potential as an antimicrobial agent. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on various signaling pathways. Finally, the optimization of this compound synthesis and formulation could lead to the development of more effective and efficient therapeutics.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects in various preclinical models. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. While this compound has some limitations, it has several advantages for lab experiments. Further research is needed to fully understand the potential of this compound for the development of novel therapeutics.

Synthesis Methods

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzo[d]thiazole with 2-bromo-5-(benzofuran-2-yl)isoxazole, followed by reduction and acetylation to obtain the final product. The synthesis of this compound has been optimized to produce high yields and purity.

Scientific Research Applications

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzo[d]thiazole-2-carboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anticancer, anti-inflammatory, and neuroprotective effects in various preclinical models. This compound has also been shown to have antimicrobial activity against a range of bacterial and fungal pathogens. These properties make this compound a promising candidate for the development of novel therapeutics.

properties

IUPAC Name

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3O3S/c24-19(20-22-14-6-2-4-8-18(14)27-20)21-11-13-10-17(26-23-13)16-9-12-5-1-3-7-15(12)25-16/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISTBZEXIARZRDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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